molecular formula C17H16 B14709389 9,10-Dihydro-9,10-propanoanthracene CAS No. 23417-02-9

9,10-Dihydro-9,10-propanoanthracene

Cat. No.: B14709389
CAS No.: 23417-02-9
M. Wt: 220.31 g/mol
InChI Key: UQALHAGFFLLMCN-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-propanoanthracene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of anthracene, characterized by the addition of a propano group across the 9 and 10 positions of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of α-bromoacrolein with 9-allyl-anthracene, followed by ring expansion and samarium diiodide deoxygenation . The reaction conditions for this synthesis include:

  • Allylmagnesium bromide, THF, room temperature, 8 hours
  • α-bromoacrolein, 80°C, 24 hours
  • Samarium diiodide, THF, room temperature, 4 hours

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:

  • Oxidation : It can be oxidized to form corresponding quinones.
  • Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
  • Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Substitution reagents : Halogens, nitrating agents
Major Products Formed:
  • Oxidation : Anthraquinone derivatives
  • Reduction : Dihydroanthracene derivatives
  • Substitution : Halogenated or nitrated anthracene derivatives

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds:

  • 9,10-Dihydro-9,10-ethanoanthracene
  • 9,10-Dihydro-9,10-diphenylanthracene
  • 9,10-Dihydroxyanthracene

Uniqueness: 9,10-Dihydro-9,10-propanoanthracene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

23417-02-9

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene

InChI

InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2

InChI Key

UQALHAGFFLLMCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24

Origin of Product

United States

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